molecular formula C17H16Cl2N2O2 B5609743 N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide

N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide

Cat. No.: B5609743
M. Wt: 351.2 g/mol
InChI Key: WLSKBTCFDUQXGY-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide is a chemical compound with the molecular formula C13H12Cl2N4O2 It is known for its unique structure, which includes a dichlorophenyl group and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide typically involves the condensation of 2,6-dichlorobenzaldehyde with 2-(3,5-dimethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c1-11-6-12(2)8-13(7-11)23-10-17(22)21-20-9-14-15(18)4-3-5-16(14)19/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSKBTCFDUQXGY-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NN=CC2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.